molecular formula C10H12BrN3O2 B15309486 1-(2-Bromo-4-nitrophenyl)piperazine

1-(2-Bromo-4-nitrophenyl)piperazine

Cat. No.: B15309486
M. Wt: 286.13 g/mol
InChI Key: FULDWOOGKRZSCX-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Bromo-4-nitrophenyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 2-bromo-4-nitroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-nitrophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Bromo-4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Nitrophenyl)piperazine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(2-Bromo-4-methylphenyl)piperazine: Contains a methyl group instead of a nitro group, leading to variations in chemical properties and applications.

The presence of both bromine and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

Molecular Formula

C10H12BrN3O2

Molecular Weight

286.13 g/mol

IUPAC Name

1-(2-bromo-4-nitrophenyl)piperazine

InChI

InChI=1S/C10H12BrN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2

InChI Key

FULDWOOGKRZSCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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